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Compound of Interest

Compound Name: SM1-71

Cat. No.: B8210266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SM1-71, a multi-

targeted kinase inhibitor, in in vitro research settings. The following sections detail its

mechanism of action, optimal concentration ranges, and protocols for key experimental assays.

Introduction to SM1-71
SM1-71 is a potent, covalent kinase inhibitor with a broad spectrum of activity against multiple

cancer cell lines.[1][2] It functions as a multi-targeted probe, enabling the investigation of

signaling pathway vulnerabilities in cancer cells.[3] Its ability to covalently bind to target kinases

allows for sustained inhibition and makes it a valuable tool for studying kinase-dependent

signaling pathways.[4][5]

Mechanism of Action and Signaling Pathways
SM1-71 exhibits a polypharmacological profile, covalently and non-covalently inhibiting a range

of kinases.[2][5] Its primary mechanism involves the covalent modification of cysteine residues

within the kinase domains of its targets.[5]

Key Inhibitory Targets:

Covalent Targets: SM1-71 covalently inhibits several kinases, including TAK1 (Ki of 160 nM),

MKNK2, MAP2K1/2/3/4/6/7, GAK, AAK1, BMP2K, MAP3K7, MAPKAPK5, GSK3A/B,
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MAPK1/3, SRC, YES1, FGFR1, ZAK (MLTK), MAP3K1, LIMK1, and RSK2.[1]

Non-Covalent Targets: It also shows inhibitory activity against kinases such as AURKA,

PTK2 (FAK), TEC, IGF1R, and MET in a non-covalent manner.[2]

Affected Signaling Pathways:

The multi-targeted nature of SM1-71 leads to the modulation of several critical signaling

pathways implicated in cancer cell proliferation and survival. These include:

MAPK/ERK Pathway: By inhibiting MEK1 (IC50 of 142 nM), SM1-71 can block the

downstream signaling cascade to ERK1/2, which is crucial for cell growth and division.[2]

PI3K/AKT Pathway: SM1-71 can indirectly inhibit the PI3K/AKT pathway by targeting

upstream receptor tyrosine kinases (RTKs) like IGF1R.[3][4]

SRC Signaling: As a potent inhibitor of SRC, SM1-71 can disrupt signaling pathways that

control cell adhesion, migration, and invasion.[4][5]

TAK1 Signaling: Inhibition of TAK1 can interfere with inflammatory and stress response

pathways that contribute to cancer cell survival.[1]

Below is a diagram illustrating the major signaling pathways affected by SM1-71.
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Caption: Major signaling pathways modulated by SM1-71.

Optimal Concentration for In Vitro Studies
The optimal concentration of SM1-71 is cell line-dependent and assay-specific. Based on

available data, a concentration range of 0.001 µM to 100 µM has been explored in various

studies.[1]

Summary of Effective Concentrations:
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Cell Line Assay Type
Effective
Concentration
(IC50/GR50)

Reference

H23 (NSCLC) Proliferation IC50: 0.4 µM [1]

Calu-6 (NSCLC) Proliferation IC50: 0.3 µM [1]

Various (8 of 11

cancer cell lines)
Cytotoxicity

Nanomolar GR50

values
[1][3]

H3122, H460, MDA-

MB-453
Proliferation GR50: 0.25–1.5 µM [3][4]

H23-KRAS G12C
Kinase

Phosphorylation
1 µM for 2-6h [4]

For initial screening, a dose-response experiment is recommended to determine the optimal

concentration for the specific cell line and experimental conditions.

Experimental Protocols
The following are detailed protocols for common in vitro assays using SM1-71.

Cell Proliferation/Cytotoxicity Assay (e.g., MTT or
CellTiter-Glo®)
This protocol is designed to assess the effect of SM1-71 on cancer cell proliferation and

viability.

Experimental Workflow:
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Seed cells in
96-well plates Incubate for 24h Treat with serial

dilutions of SM1-71 Incubate for 72h Add viability reagent
(e.g., MTT, CellTiter-Glo®)

Measure absorbance/
luminescence Calculate IC50/GR50 values

Treat cells with
SM1-71 (covalent) or

SM1-71-R (reversible control)

Washout drug and
replace with fresh media

Incubate for various times
(0h, 2h, 4h)

Lyse cells and perform
Western blot for target

phosphorylation

Covalent Inhibitor:
Sustained target inhibition

post-washout

Reversible Inhibitor:
Recovery of target

phosphorylation post-washout
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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